4-(Dimethylamino)-N-propylbenzene-1-sulfonamide
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Overview
Description
4-(Dimethylamino)-N-propylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a dimethylamino group and a propylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Propylamine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(Dimethylamino)-N-propylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzene ring.
4-(Dimethylamino)benzaldehyde: Features an aldehyde group instead of a sulfonamide group.
Uniqueness
4-(Dimethylamino)-N-propylbenzene-1-sulfonamide is unique due to the presence of both a dimethylamino group and a propylsulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
553628-91-4 |
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Molecular Formula |
C11H18N2O2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-(dimethylamino)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-4-9-12-16(14,15)11-7-5-10(6-8-11)13(2)3/h5-8,12H,4,9H2,1-3H3 |
InChI Key |
AUZPVYZTOALHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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